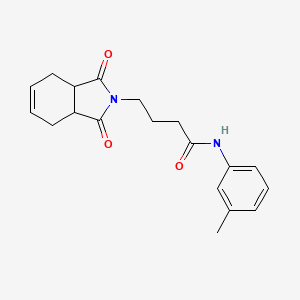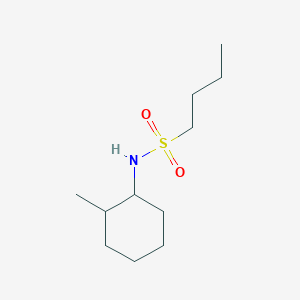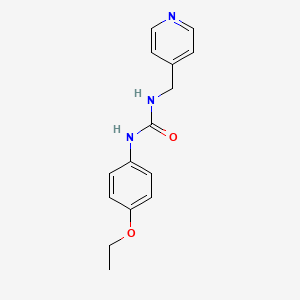![molecular formula C21H22N2O4 B5308127 methyl {[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}acetate](/img/structure/B5308127.png)
methyl {[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}acetate, commonly known as BMAA, is a naturally occurring non-proteinogenic amino acid. It is produced by cyanobacteria, which are commonly found in freshwater and marine environments. BMAA has gained significant attention in the scientific community due to its potential role in neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS).
Mécanisme D'action
BMAA is a potent excitotoxin that can activate glutamate receptors and induce calcium influx into neurons. This can lead to the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways. BMAA has also been shown to induce the formation of beta-amyloid and tau protein aggregates, which are hallmarks of Alzheimer's disease. Additionally, BMAA can inhibit the activity of mitochondrial enzymes and disrupt the electron transport chain, leading to the production of ROS and mitochondrial dysfunction.
Biochemical and Physiological Effects:
BMAA has been shown to induce oxidative stress, inflammation, and neuronal death in various cell types. It can also impair mitochondrial function and disrupt the blood-brain barrier. Animal studies have demonstrated that BMAA can cause cognitive and motor deficits, as well as neuronal loss in the hippocampus and substantia nigra. BMAA has also been shown to induce the formation of beta-amyloid and tau protein aggregates in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
BMAA is a useful tool for studying the mechanisms of neurodegenerative diseases in vitro and in vivo. It can be used to induce protein misfolding and aggregation, oxidative stress, and excitotoxicity. However, BMAA is a potent toxin that can cause cell death at high concentrations. Therefore, caution must be exercised when working with BMAA in the lab.
Orientations Futures
Future research on BMAA should focus on elucidating the molecular mechanisms of its toxicity and its role in the pathogenesis of neurodegenerative diseases. In particular, more studies are needed to investigate the effects of chronic BMAA exposure on cognitive and motor function, as well as neuronal survival. Additionally, the development of BMAA-specific antibodies and imaging agents could facilitate the detection and quantification of BMAA in biological samples. Finally, the identification of natural compounds that can mitigate the toxic effects of BMAA could lead to the development of novel therapeutics for neurodegenerative diseases.
Méthodes De Synthèse
BMAA can be synthesized by the condensation of L-alanine and acetone in the presence of benzaldehyde. The reaction is carried out under acidic conditions, and the final product is obtained by recrystallization. The purity of the product can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Applications De Recherche Scientifique
BMAA has been extensively studied in the context of neurodegenerative diseases. It is believed to contribute to the pathogenesis of these diseases by inducing protein misfolding and aggregation, oxidative stress, and excitotoxicity. BMAA has also been shown to impair mitochondrial function and disrupt the blood-brain barrier. Animal models have been used to study the effects of BMAA on cognitive function, motor function, and neuronal survival. In vitro studies have been conducted to investigate the cellular and molecular mechanisms of BMAA toxicity.
Propriétés
IUPAC Name |
methyl 2-[[2-(3-benzyl-1-methyl-2-oxoindol-3-yl)acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-23-17-11-7-6-10-16(17)21(20(23)26,12-15-8-4-3-5-9-15)13-18(24)22-14-19(25)27-2/h3-11H,12-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOHASRZDBRLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC3=CC=CC=C3)CC(=O)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,3aR*,7aR*)-1-(5-fluoropyrimidin-2-yl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5308050.png)
![1'-(cyclopropylcarbonyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5308053.png)

![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B5308068.png)
![7,7-dimethyl-2-[(2-thienylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5308073.png)
![2,6-dimethyl-1-{4-[(phenylsulfonyl)methyl]benzoyl}piperidine](/img/structure/B5308079.png)
![2-(4-ethyl-1-piperazinyl)-9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5308089.png)
![5-{3,5-dichloro-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5308092.png)


![N-[2-(2-methoxyphenoxy)-1-methylethyl]propanamide](/img/structure/B5308110.png)
![4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5308116.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5308133.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B5308140.png)